p-(Isopropylsulfonyl)-N'-methylbenzhydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-(Isopropylsulfonyl)-N’-methylbenzhydrazide is an organic compound characterized by the presence of an isopropylsulfonyl group attached to a benzhydrazide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-(Isopropylsulfonyl)-N’-methylbenzhydrazide typically involves the reaction of p-(isopropylsulfonyl)benzoic acid with N-methylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of p-(Isopropylsulfonyl)-N’-methylbenzhydrazide may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
p-(Isopropylsulfonyl)-N’-methylbenzhydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under mild conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
p-(Isopropylsulfonyl)-N’-methylbenzhydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of p-(Isopropylsulfonyl)-N’-methylbenzhydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Toluenesulfonylhydrazide: Similar in structure but lacks the isopropyl group.
N’-methylbenzhydrazide: Similar core structure but without the sulfonyl group.
Sulfonamides: Share the sulfonyl group but differ in the attached functional groups.
Uniqueness
p-(Isopropylsulfonyl)-N’-methylbenzhydrazide is unique due to the combination of the isopropylsulfonyl and N’-methylbenzhydrazide moieties, which confer distinct chemical reactivity and potential applications. Its specific structure allows for targeted interactions in biological systems and versatile reactivity in chemical synthesis.
This detailed article provides a comprehensive overview of p-(Isopropylsulfonyl)-N’-methylbenzhydrazide, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
20884-84-8 |
---|---|
Molekularformel |
C11H16N2O3S |
Molekulargewicht |
256.32 g/mol |
IUPAC-Name |
N'-methyl-4-propan-2-ylsulfonylbenzohydrazide |
InChI |
InChI=1S/C11H16N2O3S/c1-8(2)17(15,16)10-6-4-9(5-7-10)11(14)13-12-3/h4-8,12H,1-3H3,(H,13,14) |
InChI-Schlüssel |
JAPNXSBLBBKSNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.